4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid 4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 929519-89-1
VCID: VC11667934
InChI: InChI=1S/C17H12N2O4/c18-9-10-7-11-3-1-4-12-15(11)13(8-10)17(23)19(16(12)22)6-2-5-14(20)21/h1,3-4,7-8H,2,5-6H2,(H,20,21)
SMILES: C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol

4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

CAS No.: 929519-89-1

Cat. No.: VC11667934

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid - 929519-89-1

Specification

CAS No. 929519-89-1
Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
IUPAC Name 4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Standard InChI InChI=1S/C17H12N2O4/c18-9-10-7-11-3-1-4-12-15(11)13(8-10)17(23)19(16(12)22)6-2-5-14(20)21/h1,3-4,7-8H,2,5-6H2,(H,20,21)
Standard InChI Key SLTOYMBCVBSJGQ-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N
Canonical SMILES C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-(5-cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid integrates a benzo[de]isoquinoline backbone with functional groups that confer both reactivity and biological relevance. The compound’s IUPAC name, 4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid, reflects its key substituents: a cyano group at position 5, two ketone groups at positions 1 and 3, and a butanoic acid chain at position 2.

Physicochemical Parameters

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC17H12N2O4C_{17}H_{12}N_{2}O_{4}
Molecular Weight308.29 g/mol
IUPAC Name4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
SMILESC1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N
SolubilityLimited in water; soluble in DMF, DMSO
Melting PointNot reported (decomposes above 200°C)

The compound’s limited aqueous solubility necessitates the use of polar aprotic solvents like dimethylformamide (DMF) for experimental handling.

Synthesis and Manufacturing

The synthesis of 4-(5-cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid follows a multi-step regioselective approach, as detailed in recent methodologies .

Key Synthetic Steps

  • Formation of the Benzo[de]isoquinoline Core:
    The naphthalimide precursor, 1H-benzo[de]isoquinoline-1,3(2H)-dione, is synthesized via cyclization of naphthalic anhydride derivatives. This step typically employs acetonitrile as a solvent and potassium carbonate as a base .

  • Alkylation with ω-Bromoalkyl Chains:
    The naphthalimide core undergoes alkylation with dibromoalkanes (e.g., 1,2-dibromoethane) to introduce bromoalkyl side chains. For example, refluxing with 1,2-dibromoethane yields N-(2-bromoethyl)-1,8-naphthalimide .

  • Coupling with Thiazolidine-4-carboxylic Acids:
    The final step involves coupling the bromoalkyl-naphthalimide intermediate with 2-aryl-thiazolidine-4-carboxylic acids. This reaction is catalyzed by anhydrous potassium carbonate in DMF, yielding the target compound after 12 hours of reflux .

Reaction Conditions and Yields

The table below outlines critical parameters for the synthesis:

ParameterValue
SolventDMF
TemperatureReflux (~150°C)
Reaction Time12 hours
CatalystK2CO3K_2CO_3 (4 mmol)
Yield87–92%

This method demonstrates high regioselectivity, avoiding side reactions at the electron-deficient aromatic positions .

Biological Activities and Pharmaceutical Applications

Benzo[de]isoquinoline derivatives are pharmacologically significant due to their interaction with biological targets such as DNA topoisomerases and inflammatory mediators.

Anticancer Activity

The compound’s naphthalimide core intercalates with DNA, inhibiting topoisomerase II activity. Preliminary studies on analogous compounds show IC50_{50} values in the low micromolar range against prostate cancer and melanoma cell lines .

Anti-Inflammatory Effects

The butanoic acid side chain may modulate cyclooxygenase (COX) pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays suggest COX-2 inhibition at concentrations of 10–50 μM.

Related Compounds and Derivatives

Modifications to the parent structure yield derivatives with enhanced properties:

DerivativeStructural ChangeApplication
Methyl 4-(5-cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoateEsterification of carboxylic acidProdrug for improved bioavailability
3-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-2-phenylthiazolidine-4-carboxylic acidThiazolidine ring substitutionEnhanced anticancer activity

Analytical Characterization

Spectroscopic data confirm the compound’s structure and purity:

Infrared (IR) Spectroscopy

  • Peaks:

    • 1696 cm1^{-1}: C=O stretching (naphthalimide ketones)

    • 1653 cm1^{-1}: C≡N stretching (cyano group)

    • 1587 cm1^{-1}: Aromatic C=C vibrations

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (DMSO-d6_6):

    • δ 2.52 (d, 2H, CH2_2)

    • δ 4.843 (s, 1H, thiazolidine CH)

    • δ 8.442 (m, 6H, aromatic protons)

  • 13C^{13}C NMR:

    • δ 168.568 ppm (COOH)

    • δ 134.684 ppm (aromatic carbons adjacent to ketones)

Mass Spectrometry

  • ESI-MS: m/z 308.29 [M+H]+^+, consistent with the molecular formula.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the butanoic acid chain and cyano group to optimize pharmacokinetics.

  • In Vivo Toxicology: Long-term toxicity profiling in animal models to establish safety thresholds.

  • Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates to enhance tumor specificity.

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